molecular formula C8H11Cl2N3 B3422779 (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride CAS No. 267874-51-1

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride

Cat. No.: B3422779
CAS No.: 267874-51-1
M. Wt: 220.10 g/mol
InChI Key: QGCVTNMXYDMSSZ-UHFFFAOYSA-N
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Description

“(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride” is a chemical compound with the molecular weight of 220.1 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (1H-benzo[d]imidazol-5-yl)methanamine dihydrochloride . The InChI code for this compound is 1S/C8H9N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature .

Scientific Research Applications

Coordination Chemistry and Properties

Research has explored the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), focusing on their preparation, properties, and complex compounds. These studies highlight the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of such compounds. The review identifies potential areas of interest for future investigations, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

DNA Interaction

The synthetic dye Hoechst 33258, a derivative within the same chemical family, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has been utilized in fluorescent DNA staining, chromosome analysis, and as a model for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Fungicide Mechanism

Benzimidazoles, including related derivatives, act as specific inhibitors of microtubule assembly by binding to tubulin. This mode of action is significant in agriculture and veterinary medicine, with implications for cancer chemotherapy research as well (Davidse, 1986).

Anticancer Potential

Benzimidazole hybrids have shown a broad range of anticancer properties through mechanisms such as intercalation, alkylating agents, topoisomerase inhibition, and tubulin inhibition. The review discusses the significance of structural substitutions on benzimidazole derivatives for targeted anticancer activity (Akhtar et al., 2019).

Comprehensive Reviews on Therapeutic Potential

Several comprehensive reviews have been conducted on the therapeutic potential of benzimidazole derivatives. These studies cover a wide range of pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. The reviews aim to summarize the synthesis, biological activities, and pharmacological applications of benzimidazole derivatives, highlighting their significant role in drug discovery and development (Babbar, Swikriti, & Arora, 2020; Brishty et al., 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3H-benzimidazol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVTNMXYDMSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267874-51-1
Record name (1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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